(3,5-Dimethylisoxazol-4-YL)methanamine Hydrochloride: Structure, Properties, and Applications in Bromodomain Inhibitor Design
(3,5-Dimethylisoxazol-4-YL)methanamine Hydrochloride: Structure, Properties, and Applications in Bromodomain Inhibitor Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural chemistry, synthetic methodology, and pharmacological mechanisms.
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the 3,5-dimethylisoxazole scaffold in the design of epigenetic modulators. (3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride is a highly versatile, functionalized building block that serves as a cornerstone in the synthesis of Bromodomain and Extra-Terminal motif (BET) inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, its critical mechanistic role as an acetyl-lysine (KAc) bioisostere, and a robust, self-validating synthetic protocol for its preparation.
Structural Chemistry & Physicochemical Profile
The compound features an isoxazole ring substituted with methyl groups at the 3- and 5-positions, and a primary methanamine group at the 4-position. It is predominantly utilized as a hydrochloride salt to ensure bench stability, mitigate the oxidative degradation common to primary free amines, and enhance aqueous solubility for downstream biological assays[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 1-(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride |
| CAS Number | 503469-65-6 (HCl salt)[1] / 131052-47-6 (Free base)[2] |
| Molecular Formula | C₆H₁₁ClN₂O[3] |
| Molecular Weight | 162.62 g/mol |
| Appearance | Off-white to white crystalline solid |
| Solubility | Highly soluble in Water, DMSO, and Methanol |
| KAc Mimetic Function | Hydrogen bond acceptor (Nitrogen) & Hydrophobic anchor (Methyls) |
Mechanistic Applications: The KAc Mimetic Paradigm
In the realm of epigenetic drug discovery, the bromodomain (BRD) module acts as a "reader" of epigenetic marks by recognizing acetylated lysine (KAc) residues on histone tails[4]. The 3,5-dimethylisoxazole moiety has emerged as a privileged KAc mimic, utilized in clinical and preclinical BET inhibitors such as I-BET151, AZD5153, and various bivalent BRD4 inhibitors[5],[6].
Causality in Binding Mechanics: Why is this specific heterocycle so effective? The molecular docking models reveal a highly specific causality. The nitrogen atom within the 3,5-dimethylisoxazole ring acts as a precise hydrogen bond acceptor, interacting directly with the conserved amino acid Asn140 located deep within the Kac pocket of the BRD4 protein[6]. Simultaneously, the 3,5-dimethyl groups provide optimal steric bulk to anchor the molecule, while adjacent aromatic systems are directed into the WPF hydrophobic shelf (formed by Trp81, Pro82, and Phe83)[6],[4].
Figure 1: Mechanism of BRD4 inhibition via 3,5-dimethylisoxazole competitive KAc displacement.
Experimental Workflow: Synthesis & Isolation
To synthesize (3,5-dimethylisoxazol-4-yl)methanamine hydrochloride, the most efficient and scalable route involves the reduction of 3,5-dimethylisoxazole-4-carbonitrile. The following protocol is engineered with causality-driven steps to ensure high yield and purity.
Step-by-Step Methodology
Step 1: Hydride Reduction of the Nitrile
-
Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous Tetrahydrofuran (THF) under an inert Nitrogen atmosphere at 0 °C.
-
Causality: Anhydrous conditions are strictly required to prevent the violent, exothermic hydrolysis of LiAlH₄. The 0 °C starting temperature controls the initial exotherm during substrate addition.
-
-
Addition: Dissolve 3,5-dimethylisoxazole-4-carbonitrile (1.0 eq) in anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Step 2: Fieser Workup (Critical for Yield)
-
Quenching: Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.
-
Causality: Standard aqueous quenching often produces a thick, unfilterable aluminum hydroxide emulsion that traps the product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid, maximizing the recovery of the free base amine.
-
-
Extraction: Filter the granular salts over a pad of Celite. Extract the filtrate with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether and cool to 0 °C.
-
Precipitation: Add 4M HCl in Dioxane (1.2 eq) dropwise. A white crystalline solid will immediately precipitate.
-
Causality: Converting the volatile and oxidation-prone free base into the HCl salt establishes a thermodynamically stable, highly pure product suitable for long-term storage and precise molar weighing.
-
-
Isolation: Filter the precipitate, wash with cold Diethyl Ether, and dry under high vacuum.
Figure 2: Synthetic logic and workflow for (3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride.
Analytical Validation (Self-Validating System)
A robust protocol must be self-validating. To confirm the success of the synthesis without relying solely on downstream biological assays, the following in-process analytical checks must be performed:
-
FT-IR Spectroscopy: The starting material exhibits a sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹. The complete disappearance of this peak, coupled with the appearance of broad N-H stretching bands at ~3000–3300 cm⁻¹, validates the complete reduction of the nitrile.
-
¹H NMR (DMSO-d₆): The successful formation of the target compound is confirmed by the appearance of a singlet integrating to 2 protons at ~3.8 ppm (the new methylene bridge, -CH₂-) and a broad singlet integrating to 3 protons at ~8.5 ppm (the -NH₃⁺ protons of the hydrochloride salt).
Pharmacological & Toxicity Considerations (Bioactivation)
While the 3,5-dimethylisoxazole motif is highly effective for target engagement, seasoned drug development professionals must be aware of its metabolic liabilities. Recent predictive deep neural modeling and experimental validation have demonstrated that isoxazole-containing BET inhibitors (such as OXFBD02, OXFBD04, and I-BET151) can undergo bioactivation[5].
These compounds have the potential to metabolize into toxic reactive species, specifically traditional quinones and novel extended quinone-methides involving the isoxazole ring[5]. This bioactivation pathway is a critical factor when optimizing lead compounds, as it can lead to drug-induced liver injury (DILI) or other off-target toxicities. Consequently, when utilizing (3,5-dimethylisoxazol-4-yl)methanamine as a building block, subsequent lead optimization must carefully balance bromodomain selectivity against the potential for reactive metabolite formation.
References
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors MDPI
- Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Tre
- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands PMC (NIH)
- 1-(3,5-Dimethylisoxazol-4-Yl)Methanamine Hydrochloride - NextSDS NextSDS
- [(3,5-dimethyl-4-isoxazolyl)methyl]amine hydrochloride Fluorochem
- (3,5-Dimethylisoxazol-4-yl)methanamine | CAS 131052-47-6 American Elements
Sources
- 1. nextsds.com [nextsds.com]
- 2. americanelements.com [americanelements.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors | MDPI [mdpi.com]
- 6. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
